Cholestane-1,2-diol

Description

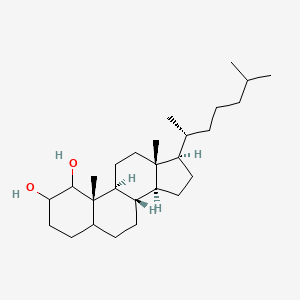

Structure

2D Structure

3D Structure

Properties

CAS No. |

63121-08-4 |

|---|---|

Molecular Formula |

C27H48O2 |

Molecular Weight |

404.7 g/mol |

IUPAC Name |

(8S,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-1,2-diol |

InChI |

InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)21-12-13-22-20-11-9-19-10-14-24(28)25(29)27(19,5)23(20)15-16-26(21,22)4/h17-25,28-29H,6-16H2,1-5H3/t18-,19?,20+,21-,22+,23+,24?,25?,26-,27+/m1/s1 |

InChI Key |

FXLFOXWMRVVZAG-GVIVZLEZSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(C(C(CC4)O)O)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(C(C(CC4)O)O)C)C |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Mechanisms of Cholestane Diol Formation

General Sterol Biosynthesis: Mevalonate (B85504) Pathway and Isoprenoid Precursors

The foundation of all steroid structures, including cholestane (B1235564), is laid by the mevalonate pathway. This essential metabolic route produces isoprenoid precursors from acetyl-CoA. genome.jpwikipedia.org These precursors are the fundamental building blocks for a vast array of molecules, including cholesterol, non-sterol isoprenoids, and steroid hormones. ontosight.ai The pathway's flux is tightly regulated, primarily at the level of HMG-CoA reductase, to meet the cellular demand for these critical compounds. ontosight.ai

The initial stages of the mevalonate pathway involve the sequential condensation of acetyl-CoA units to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The enzyme HMG-CoA reductase then catalyzes the rate-limiting step, reducing HMG-CoA to mevalonate. wikipedia.org Through a series of phosphorylation and decarboxylation reactions, mevalonate is converted into the five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). bvsalud.org

These five-carbon units are the building blocks for larger molecules. The head-to-tail condensation of two IPP molecules with one DMAPP molecule results in the formation of the 15-carbon molecule, farnesyl diphosphate (B83284) (FPP). asm.org Subsequently, two molecules of FPP undergo a reductive dimerization in a head-to-head condensation reaction catalyzed by squalene (B77637) synthase. This crucial step yields the 30-carbon, linear hydrocarbon squalene, the direct acyclic precursor to all steroids. bvsalud.orgasm.org

The transformation of the linear squalene molecule into the characteristic four-ring steroid nucleus is a remarkable feat of enzymatic catalysis. The first step is the epoxidation of squalene at the C2-C3 double bond, a reaction catalyzed by the enzyme squalene epoxidase (also known as squalene monooxygenase). bvsalud.orgharvard.edu This reaction utilizes molecular oxygen and NADPH to form (3S)-2,3-oxidosqualene. asm.orgharvard.edu

This epoxide intermediate is then the substrate for a cyclase enzyme, oxidosqualene-lanosterol cyclase. The enzyme folds the linear 2,3-oxidosqualene (B107256) into a specific conformation that facilitates a cascade of intramolecular electrophilic additions. bvsalud.orgasm.org This complex cyclization process results in the formation of the protosterol cation, which then undergoes a series of hydride and methyl shifts to finally yield lanosterol. asm.orgresearchgate.net Lanosterol is the first sterol in the pathway, containing the complete tetracyclic steroid nucleus that, after further modifications, will form cholesterol and other cholestane derivatives. bvsalud.orgnih.gov

Farnesyl Diphosphate and Squalene Formation

Enzymatic Hydroxylation and Oxidation Processes in Cholestane Metabolism

Once the cholestane backbone is formed, the introduction of hydroxyl groups at various positions is primarily carried out by two major families of enzymes: Cytochrome P450 monooxygenases and Hydroxysteroid dehydrogenases. The formation of a 1,2-diol would require sequential or coordinated actions of these enzymes.

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide array of endogenous and exogenous compounds, including steroids. frontiersin.orgfrontiersin.org They are responsible for introducing hydroxyl groups at specific and often non-activated carbon atoms on the steroid nucleus, a reaction that is chemically challenging. asm.org

While a dedicated enzyme for the synthesis of cholestane-1,2-diol has not been characterized, the enzymatic machinery for hydroxylating the C-1 and C-2 positions of the steroid A-ring exists.

C-1 Hydroxylation: Evidence for 1α-hydroxylation comes from various sources. The enzyme 25-hydroxyvitamin D3 1-alpha-hydroxylase (CYP27B1) is a well-known mitochondrial P450 enzyme that catalyzes the 1α-hydroxylation of 25-hydroxyvitamin D3, the precursor to the active form of vitamin D. bvsalud.orgmedscape.org Although its substrate is a secosteroid (a steroid with a broken ring), it demonstrates the principle of enzymatic 1α-hydroxylation. Furthermore, a bacterial P450 enzyme, C-19 steroid 1α-hydroxylase (CYP260A1), has been identified that specifically hydroxylates C-19 steroids like testosterone (B1683101) and androstenedione (B190577) at the 1α-position. genome.jpexpasy.org

C-2 Hydroxylation: The enzymatic hydroxylation of the C-2 position is also documented. A testosterone 2α-hydroxylase (a member of the CYP2D family) has been purified from mouse liver, which shows high regioselectivity for the 2α-hydroxylation of androgens. nih.gov In addition, a substrate-promiscuous microbial enzyme, CYP105D7, has been shown to catalyze the 2β-hydroxylation of steroids such as progesterone (B1679170) and testosterone. asm.orgresearcher.life

These findings establish that CYP enzymes possess the capability to hydroxylate the C-1 and C-2 positions of the steroid A-ring. It is therefore plausible that a specific CYP enzyme, or the promiscuous activity of an existing one, could hydroxylate the cholestane backbone at these positions, creating precursors for this compound.

| Enzyme Family | Specific Example | Substrate(s) | Position of Hydroxylation |

| Cytochrome P450 | 1α-Hydroxylase (CYP27B1) | 25-hydroxyvitamin D3 | 1α |

| Cytochrome P450 | C-19 steroid 1α-hydroxylase (CYP260A1) | Testosterone, Androstenedione | 1α |

| Cytochrome P450 | Testosterone 2α-hydroxylase (CYP2D subfamily) | Testosterone, Androstenedione | 2α |

| Cytochrome P450 | CYP105D7 | Progesterone, Testosterone | 2β |

Hydroxysteroid dehydrogenases (HSDs) are a large group of enzymes belonging to the aldo-keto reductase (AKR) or short-chain dehydrogenase/reductase (SDR) superfamilies. wikipedia.orgwikipedia.org They catalyze the NAD(P)H-dependent reduction of ketosteroids to hydroxysteroids and the reverse NAD(P)+-dependent oxidation reaction. wikipedia.orguniprot.org HSDs are critical for modulating the activity of steroid hormones and for the biosynthesis of bile acids. nih.gov

HSDs exhibit specificity for the position and stereochemistry of the hydroxyl/keto group they act upon, with common types including 3α-, 3β-, 11β-, 17β-, and 20α-HSDs. uniprot.orgdrugbank.comoup.com While direct action of an HSD at the C-1 or C-2 position of cholestane is not well-documented, their involvement in a pathway to form a 1,2-diol is highly probable. For instance, the formation of a diol could proceed through a keto-alcohol intermediate. A CYP-mediated hydroxylation at C-1 could be followed by the action of a 2-keto reductase (an HSD), or hydroxylation at C-2 could be followed by a 1-keto reductase.

Intriguingly, one member of the AKR1C family, AKR1C1, is known to possess trans-1,2-dihydrobenzene-1,2-diol dehydrogenase activity, demonstrating that enzymes in this family can indeed act on vicinal diols, albeit on a different substrate. wikipedia.org This suggests that an HSD could catalyze the final reduction step to form the diol or interconvert different stereoisomers of the diol.

Role of Cytochrome P450 (CYP) Enzymes in Sterol Hydroxylation

Proposed Mechanisms for Vicinal Diol Formation in Steroidal Systems

The formation of a vicinal diol, such as the 1,2-diol on the cholestane A-ring, can be proposed through several enzymatic mechanisms. Given the existence of enzymes that can hydroxylate at C-1 and C-2, and enzymes that can reduce keto groups in these positions, a multi-step enzymatic pathway is the most likely route.

One plausible mechanism involves a sequence of oxidation and reduction steps, which allows for stereochemical control. This is supported by a patented enzymatic process for the interconversion of trans- and cis-diols on cyclic systems, including steroids. google.com This process proceeds through a hydroxy-ketone intermediate.

A proposed pathway for this compound could be:

Initial Hydroxylation: A Cytochrome P450 enzyme hydroxylates the cholestane backbone at either the C-1 or C-2 position to form a monohydroxycholestane.

Oxidation: A specific Hydroxysteroid Dehydrogenase (HSD) oxidizes the newly formed hydroxyl group to a ketone, while a second hydroxylation occurs at the adjacent carbon, or vice-versa. This would lead to a hydroxy-keto cholestane intermediate (e.g., 1-hydroxy-2-oxocholestane or 2-hydroxy-1-oxocholestane).

Final Reduction: A second, stereospecific HSD (a keto-reductase) reduces the ketone group to a hydroxyl group. The stereospecificity of this enzyme would determine the final cis or trans configuration of the resulting 1,2-diol. google.com

Alternatively, the formation could arise from the dihydroxylation of a double bond. The introduction of a double bond between C-1 and C-2 by a desaturase, forming Δ¹-cholestene, could provide a substrate for an enzyme capable of dihydroxylation. While chemical methods for the syn-dihydroxylation of alkenes using reagents like osmium tetroxide or potassium permanganate (B83412) are well-known, and methods for trans-dihydroxylation via epoxidation and subsequent hydrolysis exist, the direct enzymatic equivalent for creating a 1,2-diol on a saturated steroid A-ring is not well established. researchgate.netresearchgate.net Therefore, the sequential hydroxylation and reduction/oxidation pathway appears to be a more biochemically plausible route.

Metabolic Interconversions and Branch Points Leading to Cholestane Diols

Detailed research findings on the metabolic interconversions and branch points specifically leading to This compound are not available in the current scientific literature. The known metabolic pathways of cholesterol primarily describe the formation of other cholestane diols, which serve as intermediates in the synthesis of bile acids.

The primary pathways for the formation of other well-characterized cholestane diols include:

The "Neutral" Pathway of Bile Acid Synthesis: This major pathway begins with the 7α-hydroxylation of cholesterol by the enzyme cholesterol 7α-hydroxylase (CYP7A1) , forming cholest-5-ene-3β,7α-diol. jci.orgabdominalkey.comnih.gov This diol is then further metabolized through a series of enzymatic reactions, including conversion to 7α-hydroxycholest-4-en-3-one. jci.orgabdominalkey.comnih.gov A key branch point in this pathway involves the enzyme sterol 12α-hydroxylase (CYP8B1) , which can hydroxylate intermediates to direct the synthesis towards cholic acid, a trihydroxy bile acid. abdominalkey.comwikipedia.org In the absence of CYP8B1 activity, the pathway primarily produces chenodeoxycholic acid. The reduction of the Δ4-3-keto group leads to the formation of 5β-cholestane-3α,7α-diol. jci.orgabdominalkey.comnih.gov

The "Acidic" Pathway of Bile Acid Synthesis: This alternative route is initiated by the 27-hydroxylation of cholesterol by sterol 27-hydroxylase (CYP27A1) . abdominalkey.com This creates a different set of intermediates that are subsequently hydroxylated at the 7α position by oxysterol 7α-hydroxylase (CYP7B1) . abdominalkey.com

Formation via Epoxidation: Cholesterol can be converted to cholesterol-5,6-epoxides. These epoxides are then hydrated by cholesterol epoxide hydrolase (ChEH) to form cholestane-3β,5α,6β-triol. caymanchem.comresearchgate.netnih.gov This triol can be further metabolized, for example, by 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2) to form 6-oxo-cholestan-3β,5α-diol (OCDO). caymanchem.com

Data on the specific formation of this compound via these or other metabolic pathways is currently lacking. The enzymes responsible for the 1α- or 2α/β-hydroxylation of a cholestane precursor have not been identified in this context.

Interactive Data Table: Key Enzymes in the Biosynthesis of Other Cholestane Diols

While data for this compound is unavailable, the following table summarizes the enzymes involved in the formation of other significant cholestane diols.

| Enzyme | Precursor(s) | Product(s) | Pathway |

| Cholesterol 7α-hydroxylase (CYP7A1) | Cholesterol | Cholest-5-ene-3β,7α-diol | Neutral Bile Acid Synthesis |

| Sterol 12α-hydroxylase (CYP8B1) | 7α-hydroxycholest-4-en-3-one | 7α,12α-dihydroxycholest-4-en-3-one | Neutral Bile Acid Synthesis (Cholic Acid Branch) |

| 3-oxo-5β-steroid 4-dehydrogenase | 7α-hydroxycholest-4-en-3-one | 5β-cholestane-3α,7α-diol | Neutral Bile Acid Synthesis |

| Sterol 27-hydroxylase (CYP27A1) | Cholesterol | 27-hydroxycholesterol | Acidic Bile Acid Synthesis |

| Oxysterol 7α-hydroxylase (CYP7B1) | 27-hydroxycholesterol | Cholest-5-ene-3β,27-diol | Acidic Bile Acid Synthesis |

| Cholesterol epoxide hydrolase (ChEH) | Cholesterol-5,6-epoxides | Cholestane-3β,5α,6β-triol | Epoxide Pathway |

| 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2) | Cholestane-3β,5α,6β-triol | 6-oxo-cholestan-3β,5α-diol | Epoxide Pathway |

Chemical Synthesis and Stereochemical Control of Cholestane 1,2 Diol and Analogues

Total Synthesis Strategies for Complex Steroidal Diols

The construction of the tetracyclic steroid nucleus has been a subject of intense research for nearly a century. masterorganicchemistry.com Total synthesis strategies for steroids often employ powerful cycloaddition reactions to build the characteristic [6-6-6-5] fused ring system. masterorganicchemistry.comrsc.org These methods provide a framework upon which further functionalization, such as the introduction of hydroxyl groups, can be performed.

Stereoselective Approaches in Diol Synthesis

The synthesis of vicinal diols from alkenes is a fundamental transformation in organic chemistry, with several methods available to control the stereochemical outcome. libretexts.org The choice of reagent and reaction conditions is critical in determining whether a syn- or anti-diol is formed.

Syn-Dihydroxylation: The most reliable method for the syn-dihydroxylation of alkenes is the reaction with osmium tetroxide (OsO₄). masterorganicchemistry.comskku.edu This reaction proceeds through a concerted mechanism involving a cyclic osmate ester intermediate, which ensures that both hydroxyl groups are delivered to the same face of the double bond. masterorganicchemistry.comlookchem.com For steroidal alkenes like cholest-2-ene, OsO₄ oxidation gives the sterically less hindered syn-glycol. durgapurgovtcollege.ac.in Due to the expense and toxicity of OsO₄, catalytic versions using a co-oxidant like N-methylmorpholine N-oxide (NMO) are commonly employed. masterorganicchemistry.comsigmaaldrich.com The Woodward modification of the Prévost reaction also yields syn-diols. organic-chemistry.orgorganic-chemistry.org This method involves the reaction of an alkene with iodine and silver acetate (B1210297) in the presence of water. organic-chemistry.org A key feature of the Woodward reaction is that it can provide the opposite facial selectivity compared to OsO₄, leading to the more sterically hindered syn-diol in some steroid systems. durgapurgovtcollege.ac.inorganic-chemistry.org

Table 1: Stereoselective Dihydroxylation Methods for Alkenes

| Method | Reagents | Stereochemical Outcome | Key Intermediate |

|---|

| Osmium Tetroxide Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O | syn-Dihydroxylation | Cyclic osmate ester | | Woodward cis-Hydroxylation | 1. I₂, AgOAc 2. Wet Acetic Acid | syn-Dihydroxylation | Cyclic acetoxonium ion | | Prévost Reaction | 1. I₂, Silver Benzoate 2. Anhydrous Conditions | anti-Dihydroxylation | Cyclic benzoxonium (B1193998) ion | | Epoxidation/Ring-Opening | 1. m-CPBA or other peroxyacid 2. H₃O⁺ | anti-Dihydroxylation | Epoxide |

A study on the hydroxylation of Δ⁴-steroids with osmium tetroxide showed that the stereoselectivity is influenced by substituents on the A-ring. For instance, cholest-4-ene preferentially forms the 4β,5β-diol, while a 3β-acetoxy group favors α-attack. uni-muenchen.de

Regioselective Functionalization of the Cholestane (B1235564) Scaffold

Achieving regioselectivity in the functionalization of the cholestane skeleton is crucial for the synthesis of specific isomers of cholestane-1,2-diol. The A-ring of cholestane presents multiple potential sites for reaction, and controlling the position of functionalization requires careful selection of reagents and strategies.

One approach involves the regioselective synthesis of α,β-unsaturated carbonyl compounds from cholestan-3-one (B8813596). Subsequent reactions can then be directed to specific positions. For example, the aldol (B89426) reaction of cholestan-3-one with benzaldehydes has been shown to be regioselective towards the C-2 position, which is the less hindered site. organic-chemistry.org This allows for the selective fusion of pyran rings at the C2-C3 positions of the cholestane A-ring. organic-chemistry.org

Hydroboration-oxidation is another key reaction for the functionalization of steroidal alkenes. masterorganicchemistry.com The reaction of borane (B79455) with an alkene typically proceeds with anti-Markovnikov regioselectivity, where the boron atom adds to the less substituted carbon. libretexts.orgaakash.ac.in Subsequent oxidation with hydrogen peroxide replaces the boron with a hydroxyl group with retention of stereochemistry. masterorganicchemistry.com In the case of Δ⁵-steroids like cholesterol, hydroboration-oxidation leads to the formation of cholestane-3β,6α-diol as the major product, resulting from attack on the α-face of the steroid. nih.gov Interestingly, a "trans-hydroboration-oxidation product" has also been isolated, which is proposed to form via a hydroboration-retro-hydroboration mechanism. nih.govrsc.org

The synthesis of specific hydroxycholestanone derivatives, such as 3β-hydroxy-5α-cholestan-15-one, has been achieved through methods like hydroboration of cholest-8(14)-ene, which yields a mixture of 15α- and 15β-diols. nih.gov

Enzymatic and Biocatalytic Approaches to Diol Synthesis

Enzymatic methods offer a powerful alternative to traditional chemical synthesis, often providing exceptional regio- and stereoselectivity under mild reaction conditions. libretexts.orgresearchgate.net In the context of steroid synthesis, enzymes like lipases and cytochrome P450 monooxygenases are particularly valuable.

Lipases have been successfully used for the regioselective acylation of vicinal diols on the steroid A-ring. libretexts.org A systematic study on a series of stereoisomeric 2,3- and 3,4-vicinal diols of cholestane and androstane (B1237026) derivatives demonstrated that lipases like Novozym 435 (from Candida antarctica) and lipase (B570770) from Chromobacterium viscosum can discriminate between the hydroxyl groups. libretexts.orgorgsyn.org This allows for the preparation of specific monoesters, which can serve as valuable synthetic intermediates. libretexts.org For example, with trans-diequatorial diols, these enzymes often show a preference for acylating the 3β-hydroxyl group. orgsyn.org

Cytochrome P450 (CYP) enzymes are renowned for their ability to hydroxylate unactivated C-H bonds with high regio- and stereoselectivity. researchgate.net In mammals, CYP enzymes are crucial for the biosynthesis of bile acids from cholesterol. researchgate.net For instance, CYP7A1 catalyzes the rate-limiting 7α-hydroxylation of cholesterol, while CYP8B1 introduces a 12α-hydroxyl group. organic-chemistry.orgresearchgate.netwikipedia.org Another key enzyme, CYP27A1, hydroxylates the sterol side chain at the C-27 position. masterorganicchemistry.comresearchgate.net Microbial P450s are also powerful biocatalysts for steroid hydroxylation. rsc.orgsci-hub.se For example, CYP125 from Rhodococcus jostii RHA1 is essential for the degradation of 3-hydroxy-sterols and catalyzes the C26-hydroxylation to initiate side-chain degradation. rsc.org Recently, two P450s from Ornithogalum saundersiae, OsCYP90B94 and OsCYP90G11, were identified to be involved in the biosynthesis of the antitumor saponin (B1150181) OSW-1, catalyzing the hydroxylation of cholesterol at the 22R and 16β positions, respectively. sci-hub.se

Table 2: Examples of Enzymatic Transformations on Steroids

| Enzyme Family | Enzyme Example | Substrate | Product(s) | Transformation Type | Reference |

|---|---|---|---|---|---|

| Lipase | Novozym 435 | Cholestane-2α,3β-diol | 3β-Acetoxy-cholestan-2α-ol | Regioselective Acylation | orgsyn.org |

| Cytochrome P450 | CYP7A1 | Cholesterol | 7α-Hydroxycholesterol | Regio- and Stereoselective Hydroxylation | researchgate.net |

| Cytochrome P450 | CYP8B1 | 5β-Cholestane-3α,7α-diol | 5β-Cholestane-3α,7α,12α-triol | Regio- and Stereoselective Hydroxylation | organic-chemistry.orgwikipedia.org |

| Cytochrome P450 | CYP125 | Cholesterol | 26-Hydroxycholesterol | Side-chain Hydroxylation | rsc.org |

| Cytochrome P450 | OsCYP90B94 | Cholesterol | 22R-Hydroxycholesterol | Side-chain Hydroxylation | sci-hub.se |

Synthetic Routes to this compound Derivatives and Related Analogues

The synthesis of derivatives and analogues of this compound allows for the exploration of structure-activity relationships and the development of new bioactive molecules. These modifications can involve the introduction of various functional groups at the hydroxyl positions or elsewhere on the steroid scaffold.

Ethers and esters are common derivatives of diols. Etherification can be achieved via methods like the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. libretexts.org Esterification is readily accomplished by reacting the diol with an acid chloride or anhydride (B1165640) in the presence of a base. For instance, sulfated and acetylated derivatives of 2β,3α-dihydroxy-5α-cholestane have been synthesized and evaluated for antiviral activity. nih.gov The synthesis involved selective sulfation using a triethylamine-sulfur trioxide complex and acetylation with acetic anhydride. nih.gov

The synthesis of analogues often involves modifying the cholestane skeleton or its side chain. For example, brassinosteroid analogues containing a 22,23-diol function in the side chain have been synthesized from hyodeoxycholic acid. nih.gov The key steps involved oxidative decarboxylation to form a terminal olefin, followed by dihydroxylation. nih.gov Other analogues, such as those with a 7-oxa-lactone ring, have been prepared via ozone oxidation of an enol silyl (B83357) ether. wikipedia.org The synthesis of 2β,3α,6-trideuterated cholesteryl esters as internal standards for mass spectrometry involved the trans-diaxial opening of 2α,3α-epoxy-6-oxo-5α-cholestane with LiAlD₄ as a key step. nih.gov

Furthermore, 6-hydroximinosteroids have been synthesized from the corresponding 6-keto-dihydroxy-5α-cholestane precursors and evaluated for cytotoxic activity. conicet.gov.ar The synthesis of cholestane-5α,6β-diol-3-sulfonate, a non-hydrolysable analogue of a natural metabolite, has also been reported to study its biological properties. nih.gov

Advanced Structural Elucidation of Cholestane Diols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is an indispensable tool for determining the stereochemistry of cholestane (B1235564) diols. Through the analysis of one-dimensional and two-dimensional spectra, the spatial relationships between atoms can be deciphered.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. rsc.orgrsc.orgajol.infodigitellinc.com In cholestane diols, the chemical shifts (δ) of protons and carbons are highly sensitive to their stereochemical environment. For instance, the chemical shifts of the methine protons attached to the carbon atoms bearing hydroxyl groups (CH-OH) are particularly informative. The multiplicity and coupling constants (J-values) of these signals can help to deduce the relative stereochemistry of the diol.

The assignment of ¹³C NMR signals is often achieved by comparing the spectral data with those of known, structurally similar cholestane derivatives. ajol.info However, this empirical approach is best supported by more definitive two-dimensional techniques. ajol.info The chemical shifts of the carbon atoms in the steroid rings, particularly around the sites of hydroxylation, are indicative of the stereochemical arrangement. journals.co.za For example, the chemical shifts of carbons in the A and B rings can help differentiate between various diol isomers. journals.co.za

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Cholestane Diol Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3 | Multiplet | ~71 |

| H-1/H-2 | Multiplets | ~30-40 |

| C-18 (Methyl) | Singlet | ~12 |

| C-19 (Methyl) | Singlet | ~19 |

Note: Specific chemical shifts can vary significantly depending on the exact stereochemistry and solvent used. osu.edu

Two-dimensional (2D) NMR techniques are powerful methods for unambiguously assigning proton and carbon signals and for determining the stereochemistry of complex molecules like cholestane diols. ajol.infodigitellinc.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. sdsu.edulibretexts.org This is crucial for tracing out the carbon skeleton and assigning protons in the crowded regions of the spectrum. ajol.infoscience.gov

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). ustc.edu.cn This technique is instrumental in assigning the ¹³C signals based on the previously assigned proton signals. hebmu.edu.cn

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is a key technique for determining stereochemistry as it identifies protons that are close in space, regardless of whether they are bonded. The presence of a NOESY cross-peak between two protons indicates a through-space distance of typically less than 5 Å. This information is vital for establishing the relative stereochemistry of the hydroxyl groups and the ring junctions.

The combination of these 2D NMR experiments allows for a comprehensive and rigorous assignment of all proton and carbon signals and provides definitive evidence for the stereochemical structure of cholestane diols. hebmu.edu.cnnih.govuni-koeln.de

One-Dimensional NMR (¹H, ¹³C) Applications

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It is also used to deduce structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the parent ion and its fragments. mdpi.com This is a critical step in the identification of unknown cholestane diols or in confirming the identity of synthesized compounds. mpi-cbg.denih.govmpi-cbg.de The high accuracy of HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is often characteristic of the compound's structure. libretexts.orgnih.govacs.orgmiamioh.edu For cholestane diols, common fragmentation pathways involve the loss of water molecules from the hydroxyl groups and cleavage of the steroid ring system. researchgate.netnih.gov The analysis of these fragmentation patterns can provide clues about the location of the hydroxyl groups on the cholestane skeleton. researchgate.net For instance, the fragmentation of the sterol ring system can lead to characteristic daughter ions. researchgate.netnih.gov

Isotopic signatures, which arise from the natural abundance of isotopes of elements like carbon and hydrogen, can also be analyzed. analytice.com Compound-specific isotope analysis (CSIA) can provide information about the biosynthetic or geochemical origins of cholestane diols. uu.nlint-res.comcopernicus.org

High-Resolution Mass Spectrometry (HRMS)

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR and MS can provide detailed information about the relative stereochemistry and connectivity of a molecule, X-ray crystallography is the gold standard for determining the absolute stereochemistry of a crystalline compound. hebmu.edu.cnsoton.ac.ukrsc.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a three-dimensional model of the molecule, revealing the precise spatial arrangement of all atoms. nih.govmdpi.comrsc.org This provides unambiguous proof of the absolute configuration of the chiral centers in cholestane-1,2-diol. rsc.orghebmu.edu.cn

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cholestane |

| Cholesterol |

| 5α-cholestan-3-one |

| 7α,12α-dihydroxy-5β-cholestan-3-one |

| L-Selectride |

| Cerium(III) chloride |

| Sodium borohydride |

| m-Chloroperoxybenzoic acid (MCPBA) |

| Pyridine |

| Carbon monoxide |

| Isocyanic acid |

| Water |

| Carbon |

Vibrational Spectroscopy (FT-IR) in Structural Analysis

The most definitive feature in the FT-IR spectrum of a cholestanediol is the presence of hydroxyl (-OH) groups. These typically appear as a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of intermolecular hydrogen bonding between the diol moieties. The exact position and shape of this band can offer clues about the stereochemistry and intramolecular interactions of the vicinal diols. nih.gov

The cholestane skeleton itself gives rise to a series of distinct absorptions. doi.org The C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the fused ring system and the side chain are observed between 2850 and 3000 cm⁻¹. pg.edu.pl Specifically, asymmetric and symmetric stretching modes for CH₂ and CH₃ groups can be resolved within this region. doi.org

Furthermore, the C-O stretching vibrations of the hydroxyl groups provide additional structural confirmation. These typically produce strong bands in the "fingerprint region," between 1000 and 1260 cm⁻¹. The precise frequency of the C-O stretch can help distinguish between axial and equatorial hydroxyl groups. For instance, a study on the related compound 3β,6β-diacetoxy-5α-cholestan-5-ol showed a distinct C-O-C bond vibration at 1031 cm⁻¹. mdpi.com Bending vibrations (scissoring, wagging, and twisting) of the CH₂ and CH₃ groups also appear in the fingerprint region, particularly around 1466 cm⁻¹ and 1379 cm⁻¹. pg.edu.pl

A representative summary of the expected FT-IR absorption bands for this compound is provided in the table below, based on data from analogous steroid structures. pg.edu.pldoi.orgmdpi.com

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3400 (broad) | Strong | O-H stretching (hydrogen-bonded diol) |

| ~2959-2928 | Strong | C-H asymmetric stretching (CH₃, CH₂) |

| ~2875-2862 | Medium-Strong | C-H symmetric stretching (CH₃, CH₂) |

| ~1466 | Medium | C-H bending (CH₂ scissoring, CH₃ asymmetric) |

| ~1379 | Medium | C-H bending (CH₃ symmetric) |

| ~1050-1150 | Strong | C-O stretching |

Computational Chemistry for Conformational Analysis and Structural Verification

While spectroscopic methods identify key structural features, computational chemistry provides a deeper understanding of the molecule's three-dimensional arrangement and stability. sci-hub.st It allows for the exploration of various possible conformations and the verification of structures proposed from experimental data. nih.gov

Density Functional Theory (DFT) has become a primary computational method for accurately predicting the equilibrium geometry of complex organic molecules like cholestane diols. medium.com The process, known as geometry optimization, involves calculating the electronic structure of the molecule to find the lowest energy arrangement of its atoms in space. cp2k.org This minimum-energy conformation corresponds to the most stable structure of the molecule. arxiv.org

The procedure begins with an initial guess of the molecular structure, which can be obtained from experimental data like X-ray crystallography or built using molecular modeling software. mdpi.commedium.com The DFT calculation then iteratively adjusts the positions of the atoms, calculating the forces on each atom at every step, until a stationary point on the potential energy surface is found where the net forces are negligible. inpressco.com This optimized structure represents a stable conformer.

For steroidal molecules, DFT calculations are often performed using hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with a sufficiently large basis set, such as 6-311++G(d,p), to accurately account for electron correlation and dispersion forces. mdpi.cominpressco.com

The power of DFT in structural elucidation lies in its ability to verify and refine experimental findings. mdpi.com For example, the geometric parameters (bond lengths, bond angles, and torsion angles) of the DFT-optimized structure of a cholestane derivative can be compared directly with data from single-crystal X-ray diffraction. mdpi.com A high degree of concordance between the theoretical and experimental values provides strong confirmation of the proposed structure. This synergy was demonstrated in the analysis of 3β,6β-diacetoxy-5α-cholestan-5-ol, where the geometry optimized using a B3LYP functional showed excellent agreement with the structure determined by X-ray crystallography. mdpi.com This process is crucial for confirming the stereochemistry of substituents, such as the diol groups in this compound, and understanding the subtle conformational details of the steroid rings. nih.gov

Molecular Interactions and Receptor Modulations by Cholestane Diols

Computational Docking Studies for Protein-Ligand Interactions

Computational docking is a powerful tool used to predict the binding modes and affinities between small molecules like cholestane-1,2-diol and macromolecular targets, primarily proteins. rjptonline.org This in silico approach helps in visualizing and understanding the interactions at a molecular level, guiding further experimental studies. rjptonline.orgmdpi.com

The stability of a protein-ligand complex is largely determined by a network of non-covalent interactions. encyclopedia.pub These include hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic interactions. mdpi.comencyclopedia.pub Hydrogen bonds, in particular, are critical for the specificity and stability of these complexes, often involving the hydroxyl groups of the cholestane (B1235564) diol and specific amino acid residues in the protein's active site. chemmethod.comstfc.ac.uk

Table 1: Examples of Non-Covalent Interactions in Cholestane Derivative-Protein Complexes

| Compound | Protein Target | Interacting Residues | Interaction Type | Source |

|---|---|---|---|---|

| 3β,6β-diacetoxy-5α-cholestan-5-ol | Human Serum Albumin (Site II) | TYR411, ARG410 | Hydrogen Bond | mdpi.com |

| 3β,6β-diacetoxy-5α-cholestan-5-ol | Human Serum Albumin (Site III) | VAL116, LYS190, ILE142, MET123 | van der Waals | mdpi.com |

| Cholestane-3,5-diol, 5-acetate | Viral Main Protease (Mpro) | SER144, LEU141, CYS145 | Hydrogen Bond | chemmethod.com |

| Cholestane-3,5-diol, 5-acetate | Viral Main Protease (Mpro) | HIS163, PRO168 | Alkyl, Pi-Alkyl | chemmethod.com |

Modeling Binding Modes with Specific Protein Targets

Role of Hydroxyl Group Orientation in Molecular Recognition

The stereochemistry of the hydroxyl groups on the cholestane skeleton plays a pivotal role in molecular recognition and binding affinity. The specific orientation (axial vs. equatorial) and position of the -OH groups dictate how the molecule presents itself to a protein's binding site, influencing the formation of key hydrogen bonds. cdnsciencepub.com The rigid, four-ring structure of cholestane provides a defined scaffold, and the positioning of polar hydroxyl groups on this frame is critical for interaction with biological macromolecules. libretexts.orgjournals.co.za

Interactions with Biological Macromolecules (e.g., Human Serum Albumin, Enzymes)

Cholestane derivatives are known to interact with various biological macromolecules, most notably transport proteins like Human Serum Albumin (HSA) and various enzymes. nih.gov HSA is the most abundant protein in blood plasma and is a major carrier for numerous endogenous and exogenous compounds, including steroids. itmedicalteam.plmdpi.com The binding of cholestane diols to HSA affects their distribution, metabolism, and bioavailability. nih.gov

The strength of the interaction between a ligand and a protein is quantified by its binding affinity. This can be determined experimentally using techniques like fluorescence spectroscopy or computationally through docking scores. nih.gov For instance, the interaction between cholesterol and HSA has been shown to be an enthalpy-driven reaction with a binding site number (n) of approximately 0.98. nih.gov

A study on 3β,6β-diacetoxy-5α-cholestan-5-ol binding to HSA, using fluorescence quenching, determined the binding affinity (Ka) to be 3.18 × 10⁴ mol⁻¹ at 298 K. nih.gov The corresponding Gibbs free energy change (ΔG) was -9.86 kcal/mol, indicating a spontaneous and thermodynamically favorable binding process. nih.gov These experimental findings were supported by molecular docking studies which calculated similar binding energies. mdpi.comnih.gov

Table 2: Binding Affinity Data for Cholestane Derivatives with Human Serum Albumin (HSA)

| Compound | Technique | Binding Affinity (Ka) (mol⁻¹) | Gibbs Free Energy (ΔG) (kcal/mol) | Source |

|---|---|---|---|---|

| 3β,6β-diacetoxy-5α-cholestan-5-ol | Fluorescence Spectroscopy | 3.18 x 10⁴ | -9.86 | nih.gov |

| 3β,6β-diacetoxy-5α-cholestan-5-ol | Molecular Docking (Site I) | - | -8.2 | mdpi.comnih.gov |

| 3β,6β-diacetoxy-5α-cholestan-5-ol | Molecular Docking (Site II) | - | -8.5 | mdpi.comnih.gov |

| 3β,6β-diacetoxy-5α-cholestan-5-ol | Molecular Docking (Site III) | - | -8.6 | mdpi.comnih.gov |

| Cholesterol | Fluorescence Spectroscopy | - | - | nih.gov |

Analytical Methodologies for Detection and Quantification of Cholestane Diols

Chromatography-Mass Spectrometry Platforms

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of sterols and their metabolites, including cholestane (B1235564) diols. diva-portal.org However, due to the low volatility and high polarity of diols, a chemical derivatization step is essential prior to GC analysis. diva-portal.orgslu.se This process replaces the active hydrogen atoms of the hydroxyl groups with non-polar protecting groups, which increases the thermal stability and volatility of the analytes, leading to improved chromatographic peak shape and sensitivity. diva-portal.orggcms.cz

The most common derivatization method is silylation, which converts the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. gcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used for this purpose. diva-portal.org The resulting TMS-ether derivatives are more amenable to separation on capillary GC columns, typically those with a non-polar stationary phase like 5% phenyl polysiloxane. gcms.cz

A significant challenge in GC-MS analysis is that conventional silylation reagents can be hindered by the sterically crowded environment of certain hydroxyl groups, such as the 5α-hydroxyl group in cholestane-3β,5α,6β-triol. mdpi.com This can lead to incomplete derivatization and poor chromatographic performance. To overcome this, alternative strategies like trifluoroacetylation have been developed, which can derivatize all hydroxyl groups, enabling more reliable quantification. mdpi.com

Upon analysis, the mass spectrometer fragments the derivatized molecules in a reproducible manner, generating a characteristic mass spectrum that allows for compound identification. For TMS-derivatized sterols, common fragments include the molecular ion and ions resulting from the loss of trimethylsilanol (B90980) (TMSOH). mdpi.com

Liquid chromatography-mass spectrometry (LC-MS), particularly when used in its tandem form (LC-MS/MS), offers a significant advantage over GC-MS by often eliminating the need for chemical derivatization. nih.govresearchgate.net This simplifies sample preparation, reduces the risk of artifact formation, and is better suited for thermally labile compounds. nih.govresearchgate.net

In a typical LC-MS/MS workflow, cholestane diols are separated using high-performance liquid chromatography (HPLC), most commonly with a reversed-phase column (e.g., C18). researchgate.net The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. The eluting compounds are then ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), before entering the mass spectrometer. researchgate.netresearchgate.net APCI is often favored for its reliability and efficiency in ionizing non-polar molecules like sterols. researchgate.netnih.gov

Tandem mass spectrometry provides exceptional specificity and sensitivity by monitoring specific precursor-to-product ion transitions in a process called Multiple Reaction Monitoring (MRM). researchgate.net For a given cholestane diol, the protonated molecule [M+H]⁺ or its dehydrated ion [M+H-H₂O]⁺ is selected as the precursor ion in the first quadrupole. This ion is then fragmented by collision-induced dissociation (CID), and a specific, characteristic product ion is monitored in the third quadrupole. This high degree of selectivity allows for accurate quantification even in complex biological samples. nih.govresearchgate.netistanbul.edu.tr

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

|---|---|---|

| Derivatization | Mandatory (e.g., silylation) to increase volatility. diva-portal.orggcms.cz | Generally not required, simplifying sample preparation. nih.gov |

| Thermal Stability | High temperatures can cause degradation of labile compounds. gcms.cz | Operates at lower temperatures, suitable for thermally unstable diols. nih.gov |

| Separation | Provides high-resolution separation for many isomers. | Excellent separation capabilities, especially with modern HPLC/UHPLC columns. researchgate.net |

| Sensitivity & Specificity | High sensitivity, but specificity can be limited by co-eluting compounds. | Superior specificity and high sensitivity using MRM mode. researchgate.netresearchgate.net |

| Throughput | Can be lower due to the time-consuming derivatization step. diva-portal.org | Higher throughput is possible with streamlined sample preparation. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Isotope Labeling in Metabolic Flux Analysis

Stable isotope tracers are indispensable tools for elucidating metabolic pathways, including those leading to the formation of cholestane diols. chromservis.eu In these experiments, cells or organisms are supplied with a precursor molecule, such as cholesterol, that has been enriched with a heavy isotope like carbon-13 (¹³C) or deuterium (B1214612) (²H). nih.govnih.gov

As the labeled precursor is metabolized, the heavy isotopes are incorporated into the downstream products. By analyzing the resulting cholestane diols using mass spectrometry, researchers can detect a mass shift corresponding to the number of incorporated heavy atoms. nih.gov For example, if cells are incubated with ¹³C-labeled cholesterol, any cholestane diol synthesized from this precursor will have a higher mass than its unlabeled counterpart. This provides direct evidence of the metabolic conversion and helps to map the connections within the metabolic network. chromservis.eu This approach has been successfully used to trace the conversion of cholestane-3β,7α-diol to allo bile acids in rats using both ¹⁴C and ³H labels. nih.gov

Isotope dilution mass spectrometry (IDMS) is considered the gold standard for the accurate and precise quantification of metabolites, including cholestane diols. osti.govnih.govckisotopes.com The method relies on the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest but has a different mass due to the incorporated heavy isotopes (e.g., ²H₄, ²H₇, or ¹³C₃). nih.govresearchgate.net

A known amount of this heavy internal standard is added to the sample at the very beginning of the extraction procedure. internationaloliveoil.org The standard and the endogenous (light) analyte behave identically during all subsequent steps, including extraction, purification, and ionization. chromservis.eu Any sample loss or variation in ionization efficiency will affect both the analyte and the standard equally.

By measuring the ratio of the signal from the endogenous analyte to the signal from the heavy internal standard using mass spectrometry, the concentration of the analyte in the original sample can be calculated with high accuracy. nih.govcapes.gov.br This method effectively corrects for matrix effects and procedural losses, ensuring robust and reliable quantification. ckisotopes.com

| Application | Isotope(s) Used | Principle | Reference |

|---|---|---|---|

| Pathway Elucidation | ¹³C, ²H (Deuterium), ¹⁴C | A labeled precursor is introduced into a biological system. The incorporation of the label into downstream metabolites is tracked by MS to confirm metabolic conversions. | chromservis.eunih.govnih.gov |

| Quantitative Analysis (IDMS) | ²H (Deuterium), ¹³C | A known amount of a heavy-labeled version of the analyte is added as an internal standard to correct for sample loss and matrix effects, enabling precise quantification. | osti.govnih.govckisotopes.comresearchgate.net |

Stable Isotope Tracers (¹³C, ²H) for Pathway Elucidation

Method Development and Optimization for Cholestane Diol Analysis

The development of robust analytical methods for cholestane diols requires careful optimization of several key parameters. A primary challenge is the chromatographic separation of the numerous structural isomers, such as distinguishing cholestane-1,2-diol from other diols like cholest-5-ene-3β,4β-diol or cholestane-3β,5α,6β-triol. researchgate.netresearchgate.netresearchgate.net The position and stereochemistry of the hydroxyl groups can have subtle effects on the molecule's polarity and shape, making their separation difficult. researchgate.netrotachrom.com

Optimization of the chromatographic system is therefore crucial. This involves:

Stationary Phase Selection: Different column chemistries (e.g., C18, C30, phenyl-hexyl) can offer varying selectivities for sterol isomers. nih.govgoogle.com

Mobile Phase Composition: Fine-tuning the solvent gradient (e.g., mixtures of methanol, acetonitrile, and water) and the use of additives can significantly improve resolution. nih.gov

Column Temperature: Adjusting the column temperature can alter retention times and selectivity.

Beyond chromatography, the sample preparation itself must be optimized. This includes the selection of an appropriate extraction method, such as liquid-liquid extraction or solid-phase extraction (SPE), to efficiently isolate the diols from the sample matrix and minimize the introduction of interfering substances. nih.gov For GC-MS, the derivatization reaction conditions (reagent, temperature, time) must be optimized to ensure complete and reproducible conversion to the desired derivative. diva-portal.org

Finally, mass spectrometer parameters, including ionization source settings and collision energies for MS/MS experiments, must be tuned to achieve the maximum sensitivity and specificity for each cholestane diol being analyzed. researchgate.net

An Examination of Cholestane Diols: Natural Occurrence and Biological Significance

While specific research on this compound is limited in publicly available literature, the broader class of cholestane diols represents a significant area of study in biochemistry and pharmacology. These compounds, characterized by a cholestane skeleton with two hydroxyl groups, are found in various natural sources and play crucial roles as metabolic intermediates and signaling molecules. This article explores the natural occurrence, biosynthetic context, and mechanistic roles of cholestane diols, drawing on research from across the class to provide a comprehensive overview.

Natural Occurrence and Biological Context of Cholestane Diols

Cholestane (B1235564) diols are a subclass of steroids derived from cholesterol, featuring the saturated 27-carbon cholestane core. ebi.ac.ukwikipedia.org Their presence spans a wide range of organisms, from marine invertebrates to plants and animals, where they can be found as terminal products or as key intermediates in metabolic pathways. mdpi.comnih.gov

Cholestane diols and their derivatives have been successfully isolated from a diverse array of natural sources, particularly from marine environments which are a rich reservoir of unique steroidal compounds. mdpi.comeuropa.eu

Marine organisms, such as sponges, soft corals, and starfish, are notable producers of these steroids. For instance, chemical investigations of the crown of thorns starfish, Acanthaster planci, led to the isolation of 5α-cholesta-9(11)-en-3β,20β-diol. mdpi.com Similarly, the marine sponge Cinachyrella australiensis collected from the South China Sea was found to contain novel steroid derivatives. mdpi.com Sponges of the Axinella genus have yielded A-nor-5α-cholestan-2-one, highlighting the structural diversity of cholestane derivatives in these organisms. nih.gov Soft corals are another prolific source; for example, an unusual steroid, 3-(1′,2′-ethandiol)-cholest-3β,5α,6α,11α-tetraol, was isolated from the gorgonian Subergorgia suberosa. nih.gov The red alga Acantophora spicifera was the source for the first reported natural occurrence of 5α-cholestane-3,6-dione, which was synthesized from the corresponding 5α-cholestane-3β,6α-diol derived from cholesterol.

In the terrestrial realm, plants are also a source of cholestane-based compounds. Phytochemical studies of the roots of Dioscorea villosa (wild yam) resulted in the isolation of two new cholestane steroid glycosides, which are molecules where a cholestane diol is attached to sugar units. nih.gov These findings underscore the widespread distribution of cholestane structures in nature.

Table 1: Examples of Cholestane Diols and Derivatives from Natural Sources

| Compound Name | Source Organism | Organism Type |

|---|---|---|

| 5α-cholesta-9(11)-en-3β,20β-diol | Acanthaster planci mdpi.com | Starfish (Marine) |

| 5α-cholestane-3,6-dione | Acantophora spicifera | Red Alga (Marine) |

| A-nor-5α-cholestan-2-one | Axinella carteri nih.gov | Sponge (Marine) |

| Cholestane Steroid Glycosides | Dioscorea villosa nih.gov | Plant |

| 3-(1′,2′-ethandiol)-cholest-3β,5α,6α,11α-tetraol | Subergorgia suberosa nih.gov | Soft Coral (Marine) |

Cholestane diols are critical intermediates in the metabolic transformation of cholesterol into other essential molecules, most notably bile acids. libretexts.orghmdb.ca Steroidogenesis, the biological synthesis of steroids, involves a series of enzymatic reactions that modify the core steroid structure. libretexts.org

The primary pathway for bile acid synthesis in humans, known as the "neutral pathway," begins with the conversion of cholesterol. jci.orgabdominalkey.com In this cascade, several cholestane diol and triol intermediates are formed. For example, human liver homogenates catalyze the conversion of cholesterol into cholest-5-ene-3β,7α-diol, which is a precursor to more complex intermediates. jci.orgnih.gov Further steps in the pathway involve the formation of saturated cholestane diols such as 5β-cholestane-3α,7α-diol. jci.orgnih.gov

This specific diol, 5β-cholestane-3α,7α-diol, is a key substrate for subsequent hydroxylation reactions. The enzyme 5β-cholestane-3α,7α-diol 12α-hydroxylase (CYP8B1) acts on this molecule to produce 5β-cholestane-3α,7α,12α-triol, a direct precursor to cholic acid, one of the primary bile acids. jci.orgnih.gov Additionally, the degradation of the steroid side chain involves a mitochondrial 26-hydroxylase enzyme system that can act on 5β-cholestane-3α,7α-diol and 5β-cholestane-3α,7α,12α-triol, further processing them towards the final bile acid structure. nih.gov The importance of this pathway is highlighted in the condition cerebrotendinous xanthomatosis, where a deficiency in the C27-steroid 26-hydroxylase enzyme disrupts this metabolic sequence. nih.gov

Beyond their role as metabolic precursors, certain cholestane diols and related oxysterols function as potent signaling molecules that regulate a variety of cellular processes, including gene expression, cell proliferation, and apoptosis. scienceopen.com These molecules often exert their effects by binding to and modulating the activity of nuclear receptors and other signaling proteins. frontiersin.orgdoi.org

One significant area of activity is the regulation of cholesterol homeostasis. Oxysterols can activate Liver X Receptors (LXRs), which are nuclear receptors that control the expression of genes involved in cholesterol transport and efflux, such as the ATP-binding cassette (ABC) transporters ABCA1 and ABCG1. scienceopen.comdoi.org For example, studies on the human breast cancer cell line MDA-MB-231 showed that cholestane-3β,5α,6β-triol led to increased expression of LXRα and its target genes, suggesting a role in promoting cholesterol removal from cells. scienceopen.com

Some cholestane derivatives are also involved in other signaling pathways. The same study demonstrated that cholestane-3β,5α,6β-triol and 7-ketocholesterol (B24107) could induce apoptosis in cancer cells, a process partially mediated by an increase in the expression of Smoothened (SMO), a key component of the Hedgehog signaling pathway. scienceopen.com Another derivative, 6-oxo-cholestan-3β,5α-diol (OCDO), an active metabolite of cholesterol epoxides, has been identified as a tumor promoter in breast cancer that acts by binding to the glucocorticoid receptor. doi.orgcaymanchem.com These findings illustrate the diverse and specific mechanistic roles that different cholestane diol structures can play in cellular signaling and metabolism.

Table 2: Research Findings on the Biological Roles of Specific Cholestane Diols/Triols

| Compound | Biological Effect | Target Pathway/Receptor | Cell Line/Model |

|---|---|---|---|

| Cholestane-3β,5α,6β-triol | Induction of apoptosis; Increased cholesterol efflux gene expression. scienceopen.com | Hedgehog (SMO); LXRα | MDA-MB-231 (Human Breast Cancer) |

| 7-Ketocholesterol | Induction of apoptosis. scienceopen.com | Hedgehog (SMO); LXRα | MDA-MB-231 (Human Breast Cancer) |

| 6-oxo-cholestan-3β,5α-diol (OCDO) | Tumor promotion; Inhibition of cholesterol synthesis. caymanchem.com | Glucocorticoid Receptor | Breast Cancer Models; 16HBE cells |

| 4α-(2-propenyl)-5α-cholest-24-en-3α,12α-diol | Inhibition of cholesterol biosynthesis. nih.gov | Not specified | CHO (Chinese Hamster Ovary) Cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.